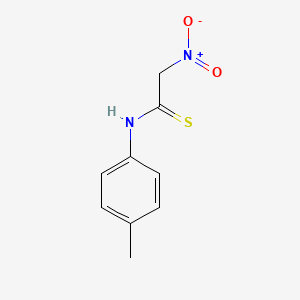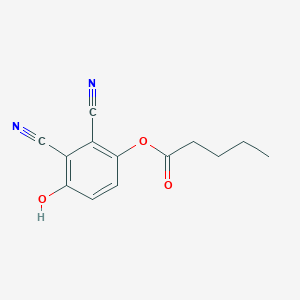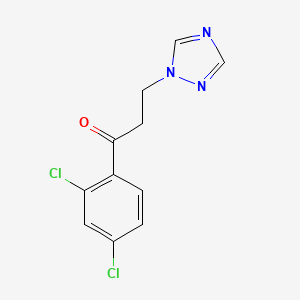diphenyl-lambda~5~-phosphane CAS No. 87177-89-7](/img/structure/B14415286.png)
[2-(2-Methyl-1,3-dithian-2-yl)ethyl](oxo)diphenyl-lambda~5~-phosphane
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-Methyl-1,3-dithian-2-yl)ethyldiphenyl-lambda~5~-phosphane is a complex organophosphorus compound It is characterized by the presence of a dithiane ring, a phosphane group, and a diphenyl structure
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methyl-1,3-dithian-2-yl)ethyldiphenyl-lambda~5~-phosphane typically involves multiple steps. One common method starts with the preparation of the dithiane ring, which is then functionalized to introduce the ethyl group. The final step involves the introduction of the phosphane group through a reaction with diphenylphosphine oxide under controlled conditions. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography and crystallization to achieve the desired product quality.
化学反応の分析
Types of Reactions
2-(2-Methyl-1,3-dithian-2-yl)ethyldiphenyl-lambda~5~-phosphane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphane group to phosphine.
Substitution: The dithiane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like sodium hydride and potassium tert-butoxide are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while reduction can produce phosphines.
科学的研究の応用
2-(2-Methyl-1,3-dithian-2-yl)ethyldiphenyl-lambda~5~-phosphane has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a reagent in organic synthesis.
Medicine: Research is ongoing to explore its use in drug delivery systems and as a therapeutic agent.
Industry: It is utilized in the production of advanced materials and as a catalyst in various industrial processes.
作用機序
The mechanism of action of 2-(2-Methyl-1,3-dithian-2-yl)ethyldiphenyl-lambda~5~-phosphane involves its interaction with specific molecular targets. The phosphane group can coordinate with metal ions, facilitating catalytic reactions. The dithiane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates. These interactions and transformations are crucial for the compound’s effectiveness in various applications.
類似化合物との比較
Similar Compounds
Diethyl malonate: Used in organic synthesis and as a precursor for various compounds.
Positronium hydride: An exotic molecule with unique properties.
Uniqueness
What sets 2-(2-Methyl-1,3-dithian-2-yl)ethyldiphenyl-lambda~5~-phosphane apart is its combination of a dithiane ring and a phosphane group, which imparts unique reactivity and versatility. This makes it a valuable compound for research and industrial applications.
特性
CAS番号 |
87177-89-7 |
|---|---|
分子式 |
C19H23OPS2 |
分子量 |
362.5 g/mol |
IUPAC名 |
2-(2-diphenylphosphorylethyl)-2-methyl-1,3-dithiane |
InChI |
InChI=1S/C19H23OPS2/c1-19(22-15-8-16-23-19)13-14-21(20,17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-7,9-12H,8,13-16H2,1H3 |
InChIキー |
NWQAILQTUJMRAZ-UHFFFAOYSA-N |
正規SMILES |
CC1(SCCCS1)CCP(=O)(C2=CC=CC=C2)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1H-Imidazole, 1-methyl-2-[(methylthio)methyl]-](/img/structure/B14415222.png)

![3-Hydroxy-7-methoxy-1,9-dipropyldibenzo[b,d]furan-2-carboxylic acid](/img/structure/B14415229.png)


![2-[(2-Phenylethenyl)sulfanyl]ethan-1-ol](/img/structure/B14415242.png)

![3-Chloro-4-[(4,4-dimethyl-3-oxo-1,2-oxazolidin-2-yl)methyl]benzonitrile](/img/structure/B14415257.png)



